molecular formula C10H12N2O2 B1396668 3-Morpholinopicolinaldehyde CAS No. 1126370-00-0

3-Morpholinopicolinaldehyde

Cat. No. B1396668
CAS RN: 1126370-00-0
M. Wt: 192.21 g/mol
InChI Key: UJRBSIDGYXDMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholinopicolinaldehyde is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Scientific Research Applications

Synthesis of Derivatives

  • Efficient Synthesis of Morpholin-2-one Derivatives : A one-pot procedure for synthesizing novel 3-substituted morpholin-2-one-5-carboxamide derivatives was developed. This method uses glycolaldehyde dimer as a bifunctional component with various alpha-amino acids and isocyanides (Kim et al., 2001).

Catalysis and Reactions

  • Gold-Catalyzed A3 Coupling/Cyclization/Elimination Sequence : The reaction of glyceraldehyde with alkynes, using a gold(III) catalyst and morpholine as an additive, produces furfuryl alcohol derivatives. This method is a valuable alternative for synthesizing such compounds (Li et al., 2016).
  • Morpholine Catalyzed Direct C3 Alkenylation of Indoles : Morpholine trifluoroacetic acid salt is used as an efficient catalyst for the oxidative dehydrogenative alkenylation of indoles, which is simple and practical (Xiang et al., 2011).

Building Blocks in Medicinal Chemistry

  • Bridged Bicyclic Morpholines as Building Blocks : Bridged bicyclic morpholines, like 3-oxa-6-azabicyclo[3.1.1]heptane, are important in medicinal chemistry due to their structural similarity to morpholine and similar lipophilicity (Walker et al., 2012).
  • Synthesis of Substituted Sulfamidates as Morpholine Building Blocks : The creation of optically pure 3-hydroxymethylmorpholine building blocks and their sulfamidates, utilizing a stereospecific strategy from chiral pool material, has been reported (Stojiljkovic et al., 2022).

Gene Expression Studies

  • Use of Morpholino Oligos in Gene Function Studies : Morpholino oligos have been tested in various model organisms for inhibiting gene function, providing a simple and rapid method to study gene function (Heasman, 2002).

properties

IUPAC Name

3-morpholin-4-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-8-9-10(2-1-3-11-9)12-4-6-14-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRBSIDGYXDMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholinopicolinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.